molecular formula C13H21N3 B3110422 N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine CAS No. 179873-35-9

N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine

Cat. No.: B3110422
CAS No.: 179873-35-9
M. Wt: 219.33 g/mol
InChI Key: VHTHWUSPHFHGRV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine is a complex organic compound used in proteomics research The specific targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound contains an n-methylpiperazine fragment , which may interact with its targets in a specific manner. More detailed studies are required to elucidate the exact interactions and resulting changes.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. As a biochemical used in proteomics research , it may be involved in protein-related pathways

Result of Action

As a biochemical used in proteomics research , it may have effects on protein structures or functions. More research is needed to describe these effects in detail.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules. For instance, it is recommended to store the compound at room temperature , suggesting that temperature could affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine typically involves the reaction of N-methylbenzylamine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-methylpiperazine: A related compound with similar structural features.

    N-methylbenzylamine: Another compound with a similar core structure.

    N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with similar functional groups and applications .

Uniqueness

N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine is unique due to its specific combination of the piperazine ring and benzylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-methyl-1-[4-(4-methylpiperazin-1-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-14-11-12-3-5-13(6-4-12)16-9-7-15(2)8-10-16/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTHWUSPHFHGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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